molecular formula C18H19N5O3S B11252864 N-(1,3-benzodioxol-5-yl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(1,3-benzodioxol-5-yl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B11252864
M. Wt: 385.4 g/mol
InChI Key: WSXUUIXOCFJDKD-UHFFFAOYSA-N
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Description

N-(2H-1,3-Benzodioxol-5-yl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that features a benzodioxole ring, a pyrrole ring, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole ring, followed by the introduction of the pyrrole and triazole rings through various coupling reactions. Key reagents include halogenated intermediates and sulfur-containing compounds, with reaction conditions often requiring specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, catalysts, and temperature control are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which N-(2H-1,3-benzodioxol-5-yl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exerts its effects depends on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering their activity, or modulating signaling pathways. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-(2H-1,3-benzodioxol-5-yl)-3-cyanobenzamide
  • N-(2H-1,3-benzodioxol-5-yl)-4-bromobenzamide

Uniqueness

Compared to similar compounds, N-(2H-1,3-benzodioxol-5-yl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide stands out due to its combination of benzodioxole, pyrrole, and triazole rings, which confer unique chemical and biological properties. This structural complexity may enhance its potential for diverse applications in research and industry.

Properties

Molecular Formula

C18H19N5O3S

Molecular Weight

385.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H19N5O3S/c1-2-5-16-20-21-18(23(16)22-8-3-4-9-22)27-11-17(24)19-13-6-7-14-15(10-13)26-12-25-14/h3-4,6-10H,2,5,11-12H2,1H3,(H,19,24)

InChI Key

WSXUUIXOCFJDKD-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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